molecular formula C14H19ClN2O4 B591591 (2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 489446-77-7

(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No. B591591
M. Wt: 314.766
InChI Key: VLLRSJJKBDFSMT-ZVWHLABXSA-N
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Description

“(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride” is a chemical compound with a molecular weight of 314.77 . It is stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It is stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 314.77 .

Scientific Research Applications

Stereochemistry in Pharmacological Profile Improvement

The study by Veinberg et al. (2015) discusses the importance of stereochemistry in the pharmacological profile of phenylpiracetam and its derivatives, which share structural similarities with the compound . This research highlights the relationship between stereocenters' configurations and the biological properties of the enantiomers, emphasizing the methodological approaches for preparing single stereoisomers and the pharmacological advantages of selecting the most effective isomer for drug development Veinberg et al., 2015.

Xylan Derivatives and Application Potential

Petzold-Welcke et al. (2014) review the chemical modification of xylan into ethers and esters with specific properties, indicating a broader interest in the modification of biopolymers for various applications. Although this study focuses on carbohydrate polymers, the interest in functional groups and substitution patterns is relevant to the synthesis and application potential of complex organic compounds, including aminopyrrolidine derivatives Petzold-Welcke et al., 2014.

Advanced Oxidation Process and Chemical Stability

Qutob et al. (2022) provide a comprehensive review of the degradation processes of acetaminophen by advanced oxidation processes, offering insights into the stability and reactivity of organic compounds in various conditions. This information can be indirectly related to understanding the stability and potential transformation products of complex organic compounds, including "(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride" Qutob et al., 2022.

Synthesis and Structural Properties of Novel Compounds

The research by Issac and Tierney (1996) on the synthesis and structural properties of novel substituted compounds showcases the broad interest in developing new molecules with potential pharmacological applications. While the study focuses on thiazolidinones, the methodology and interest in novel synthetic routes and the investigation of structural properties are relevant to the synthesis and application of a wide range of compounds, including aminopyrrolidine derivatives Issac & Tierney, 1996.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLRSJJKBDFSMT-ZVWHLABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662609
Record name 1-Benzyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

CAS RN

489446-77-7
Record name 1-Benzyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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